1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene
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Overview
Description
1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene is a fluorinated aromatic compound characterized by the presence of a nitro group and a hexafluorobutoxy group attached to a benzene ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2,2,3,4,4,4-hexafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hexafluorobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines, bases like sodium hydride (NaH), and solvents like DMF or tetrahydrofuran (THF).
Major Products:
Reduction: 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene finds applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the hexafluorobutoxy group imparts hydrophobicity and chemical stability. These properties make the compound a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
- 5-(2,2,3,4,4,4-Hexafluorobutoxy)-1,1,2,2,3,3,4,4-octafluoropentane
- 2,2,3,4,4,4-Hexafluoro-1-butanol
Comparison: 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a hexafluorobutoxy group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced electron-withdrawing effects and increased hydrophobicity, which are not observed in similar compounds. The presence of the nitro group also allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(2,2,3,4,4,4-hexafluorobutoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-8(10(14,15)16)9(12,13)5-20-7-3-1-6(2-4-7)17(18)19/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAMJQFNUUZLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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